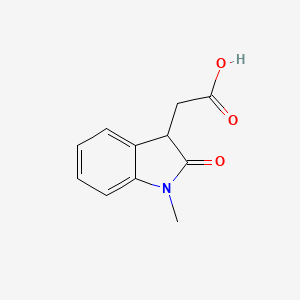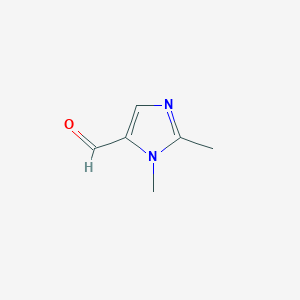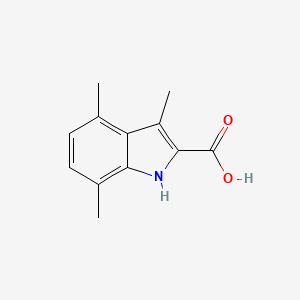![molecular formula C9H10BrNO4S2 B1274678 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid CAS No. 1301738-60-2](/img/structure/B1274678.png)
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine-2-carboxylic acid, which is a key structural motif in various bioactive molecules. The presence of a 5-bromothienyl group attached through a sulphonyl linker adds to the compound's potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of polysubstituted pyrrolidine derivatives can be achieved through cycloaddition reactions. For instance, phenyl α-bromovinyl sulfone reacts with glycine ester Schiff bases in the presence of catalytic amounts of AgOAc and DBU, yielding polysubstituted pyrrolidine cycloadducts . Although the provided data does not directly describe the synthesis of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid, the methodologies mentioned could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the specific molecular structure of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid is not detailed in the provided papers, the structure of related compounds has been characterized using spectroscopic techniques and crystallography . These methods could be employed to determine the molecular structure of the compound , ensuring the correct identification of functional groups and overall molecular conformation.
Chemical Reactions Analysis
The compound contains functional groups that are likely to undergo various chemical reactions. The bromothienyl group could participate in cross-coupling reactions, while the carboxylic acid moiety offers potential for esterification, amidation, and other acid-derivative formations. The pyrrolidine ring could also engage in reactions typical for cyclic secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid would include its solubility, melting point, and stability under different conditions. These properties are crucial for handling the compound and predicting its behavior in biological systems or further chemical reactions. The related compounds' properties, such as acid dissociation constants, provide insight into the acidity and potential ionization states under physiological conditions .
Relevant Case Studies
Case studies involving similar compounds have shown that pyrrolidine derivatives can exhibit significant antimicrobial activity. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been synthesized and shown to possess interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv . These findings suggest that 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid could also be a candidate for antimicrobial evaluation.
Scientific Research Applications
Organic Synthesis and Reactions
Formation of β-Iminoalkylsulphonic Acids : The study by Black & Davis (1977) discusses the reactions of 1-pyrroline oxides with sulphene to form (1-pyrrolin-2-yl)methanesulphonic acids, providing insights into the formation of iminosulphonic acids and their hydrogenation.
Synthesis of Pyrrolidine Derivatives : The research by Miszke et al. (2008) involves synthesizing 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. This process is notable for generating derivatives with significant bacteriostatic and antituberculosis activity.
Formation of Ethyl 5-Sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate : In a study by Remizov et al. (2019), the intramolecular 6-endo-dig-cyclization of thioketene with an internal CH2NH2 nucleophile is explored, demonstrating the synthesis of complex heterocyclic compounds.
Medicinal Chemistry and Biological Applications
Antibacterial Activity of Pyrrolidine-1-carboxylic Acid Derivatives : A study by Nural et al. (2018) synthesizes methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which showed notable antibacterial activity against various strains, including M. tuberculosis.
Synthesis and Evaluation of Pyridine Analogs : Patel & Patel (2012) in their study synthesized and evaluated various pyridine analogs, including those derived from pyrrolidine-2-carboxylic acid, demonstrating significant inhibitory activity against different bacteria.
Pyrrolidine Alkaloids Synthesis : Brown et al. (1991) investigated the synthesis of pyrrolidine alkaloids norruspoline and ruspolinone, illustrating the role of pyrrolidine derivatives in natural product synthesis.
Safety And Hazards
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZROJBFWUPMAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272923 |
Source


|
| Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
1301738-60-2 |
Source


|
| Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

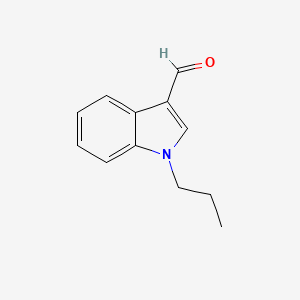
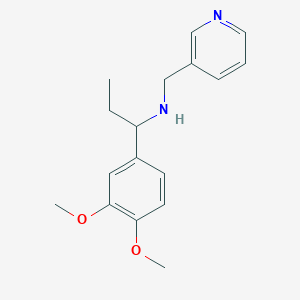
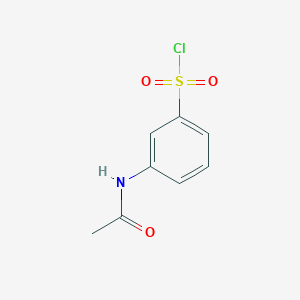
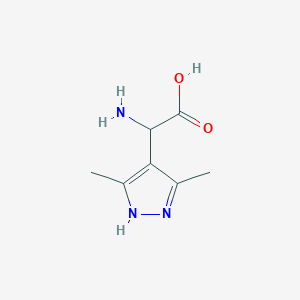
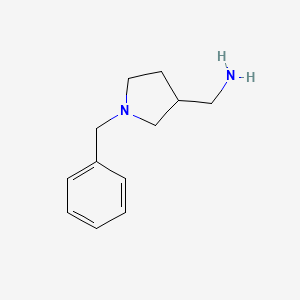
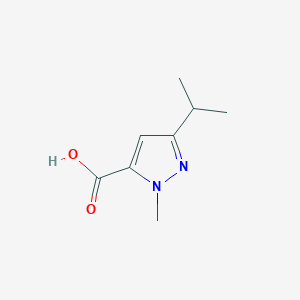
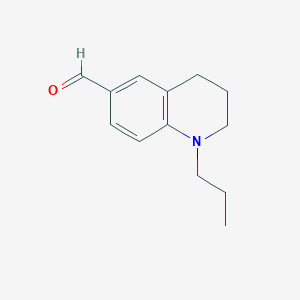
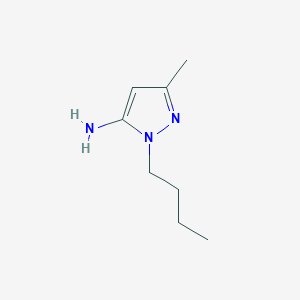
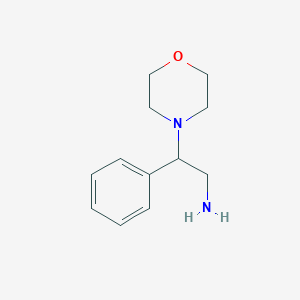
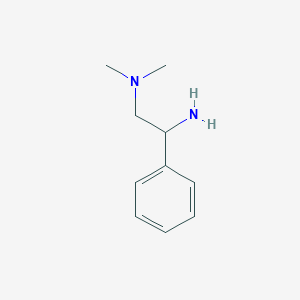
![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)
